Z-Tyr-NH2

描述

Z-Tyr-NH2, also known as this compound, is a useful research compound. Its molecular formula is C17H18N2O4 and its molecular weight is 314.34 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 333738. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Z-Tyr-NH2, also known as N-acetyltyrosineamide , is a small aromatic peptide that primarily targets Protein Tyrosine Phosphatases (PTPs) . PTPs are highly regulated enzymes with diverse substrate specificity and play a crucial role in the Tyr phosphorylation status of cellular proteins . This process is exerted in holozoan organisms by the coordinated action of Protein Tyrosine Kinases (PTKs) and PTPs .

Mode of Action

The mode of action of this compound involves its interaction with PTPs. PTPs dephosphorylate specific phosphoTyr (pTyr) residues from protein substrates . The interaction of this compound with these targets leads to changes in the phosphorylation status of cellular proteins, which can influence various cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Tyr phosphorylation/dephosphorylation pathway . This pathway is a regulatory mechanism of the responses of cells to physiological and pathological changes in their environment . It is exerted in holozoan organisms by the coordinated action of PTKs and PTPs .

Pharmacokinetics

Similar small aromatic peptides have been shown to permeate lipid bilayers, which could impact their bioavailability .

Result of Action

The result of this compound’s action on PTPs is the modulation of the Tyr phosphorylation status of cellular proteins. This can influence various cellular processes, including cell survival, growth, differentiation, and aging .

生化分析

Biochemical Properties

Z-Tyr-NH2 interacts with a variety of enzymes, proteins, and other biomolecules. The phenol functionality in the side chain of this compound contributes to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group . Additionally, this compound is susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, the nitration of this compound is a crucial oxidative post-translational modification of proteins involved in numerous physiological processes and diseases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound is involved in the oxidation of monophenols into catechols and the catechols further into corresponding benzoquinone products .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It is also involved in the two-step reaction of melanin synthesis and is considered as the key substance in the process of pigmentation and food browning in vertebrates .

生物活性

Z-Tyr-NH2, also known as Z-tyrosinamide, is a derivative of the amino acid tyrosine, where the amino group is modified to enhance its biological activity. This compound has garnered attention in various research areas, particularly in pharmacology and biochemistry, due to its potential applications in drug development and enzyme inhibition.

Chemical Structure and Properties

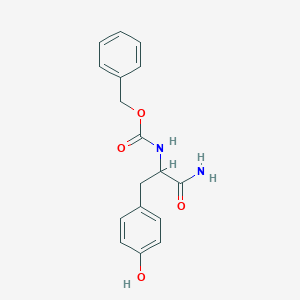

This compound is characterized by the presence of a Z-group (benzyloxycarbonyl) which protects the amino group of tyrosine, enhancing its stability and solubility. The chemical structure can be represented as follows:

This structure allows this compound to interact with various biological targets, including enzymes and receptors.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on several enzymes. Notably, it has shown promise as a substrate for carboxypeptidase Y (CPY), where it acts as a competitive inhibitor. Research indicates that this compound exhibits significant activity against CPY, with kinetic studies revealing favorable and values compared to other substrates like Z-Phe-Leu .

Table 1: Kinetic Parameters of this compound with Carboxypeptidase Y

| Substrate | (s) | (mM) | (mMs) |

|---|---|---|---|

| This compound | 420 | 0.10 | 4200 |

| Z-Phe-Leu | 16.8 | 0.50 | 33.6 |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. It has been suggested that compounds related to tyrosine can inhibit the production of beta-amyloid peptides, which are implicated in Alzheimer's disease. In vitro studies indicate that this compound can modulate signaling pathways associated with neuroprotection .

Case Studies

- Inhibition of Tyrosinase : A study investigated the inhibitory effects of various peptides derived from royal jelly on tyrosinase activity, revealing that this compound could be a potential candidate for further research due to its structural similarity to effective inhibitors .

- Antiplatelet Activity : Another case study explored the use of cyclic peptides similar to this compound in inhibiting platelet aggregation. This study demonstrated that modifications to the tyrosine residue could enhance antiplatelet activity, suggesting potential therapeutic applications in cardiovascular diseases .

Research Findings

Recent findings indicate that this compound's biological activity can be influenced by various factors such as pH and temperature during enzymatic reactions. For instance, optimal conditions for enzyme inhibition were identified at pH 6.5, where this compound exhibited maximal inhibitory effects against CPY .

Moreover, studies have shown that the acylation of tyrosine residues can significantly affect their biological function. In one experiment, this compound was acylated using environmentally friendly reagents, resulting in enhanced inhibitory activity against targeted enzymes .

科学研究应用

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) :

Z-Tyr-NH2 is widely utilized as a building block in SPPS. The protective Z group ensures that only desired reactions occur, leading to high-fidelity synthesis of peptides. This method is crucial for producing peptides that are used in various biological studies and therapeutic applications.

Protein-Protein Interactions :

Research indicates that this compound can be employed to create peptide sequences that mimic binding motifs involved in protein-protein interactions (PPIs). Understanding these interactions is vital for elucidating cellular processes and developing new therapeutic strategies for diseases such as cancer and neurodegenerative disorders.

Enzyme Inhibition Studies

This compound can serve as a substrate or inhibitor for enzymes involved in tyrosine metabolism. By modifying its structure, researchers can design selective inhibitors that provide insights into the functions of specific enzymes. For instance, studies have shown that this compound can inhibit tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis, which has implications for understanding dopamine regulation .

Therapeutic Potential

The compound's ability to influence biochemical pathways makes it a candidate for therapeutic development. For example, this compound has been investigated for its role in modulating steroidogenesis in luteal cells. Research demonstrated that it could inhibit progesterone production by affecting cyclic adenosine monophosphate (cAMP) signaling pathways, highlighting its potential use in reproductive health therapies .

Summary of Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Inhibition of steroidogenesis in rat luteal cells | Cell culture assays measuring progesterone levels |

| Study 2 | Interaction with tyrosine hydroxylase | Enzymatic assays to assess inhibition effects |

| Study 3 | Role in solid-phase peptide synthesis | Synthesis and characterization of peptides using this compound |

Case Studies

-

Inhibition of Steroidogenesis :

A study demonstrated that this compound significantly reduced steroid hormone production in cultured rat luteal cells. The results indicated a dose-dependent effect, where higher concentrations led to greater inhibition of progesterone synthesis. -

Peptide Modification Studies :

Research involving the enzymatic modification of this compound showed its potential as a substrate for amidases, leading to the synthesis of various derivatives with altered biological properties. These modifications can change the activity profile and stability of the compounds in biological assays.

属性

IUPAC Name |

benzyl N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c18-16(21)15(10-12-6-8-14(20)9-7-12)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,20H,10-11H2,(H2,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPCVJYIWLEUBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318666 | |

| Record name | benzyl N-[1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19898-39-6 | |

| Record name | NSC333738 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzyl N-[1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。